Ethyl 5-methyl-2-(pyrimidin-2-yl)-2H-1,2,3-triazole-4-carboxylate
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Overview
Description
Ethyl 5-methyl-2-(pyrimidin-2-yl)-2H-1,2,3-triazole-4-carboxylate is a heterocyclic compound that has garnered attention due to its potential pharmacological properties. This compound is characterized by the presence of a pyrimidine ring fused with a triazole ring, which contributes to its unique chemical behavior and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-methyl-2-(pyrimidin-2-yl)-2H-1,2,3-triazole-4-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a Diels–Alder reaction between a key intermediate and Benzyl 1,2,3-triazine-5-carboxylate can lead to the formation of the desired compound . The reaction conditions often involve the use of solvents like DMF (dimethylformamide) and DCM (dichloromethane) at low temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methyl-2-(pyrimidin-2-yl)-2H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in an organic solvent.
Major Products
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Studied for its potential neuroprotective and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 5-methyl-2-(pyrimidin-2-yl)-2H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the expression of certain proteins involved in inflammation and fibrosis . The compound may exert its effects through the inhibition of enzymes like collagen prolyl 4-hydroxylases, which play a role in collagen synthesis .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate
- Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate
Uniqueness
Ethyl 5-methyl-2-(pyrimidin-2-yl)-2H-1,2,3-triazole-4-carboxylate stands out due to its unique combination of a pyrimidine and triazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H11N5O2 |
---|---|
Molecular Weight |
233.23 g/mol |
IUPAC Name |
ethyl 5-methyl-2-pyrimidin-2-yltriazole-4-carboxylate |
InChI |
InChI=1S/C10H11N5O2/c1-3-17-9(16)8-7(2)13-15(14-8)10-11-5-4-6-12-10/h4-6H,3H2,1-2H3 |
InChI Key |
PBLSGHNASKPSPR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(N=C1C)C2=NC=CC=N2 |
Origin of Product |
United States |
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